Dimethyl suberimidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

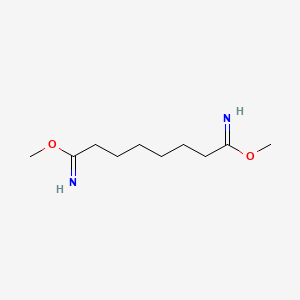

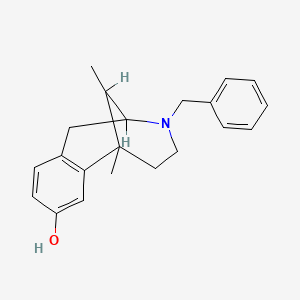

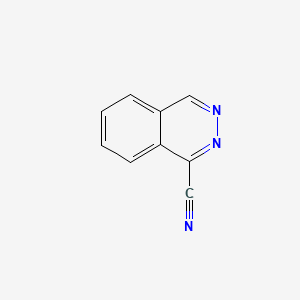

The methyl imidoester of suberic acid used to produce cross links in proteins. Each end of the imidoester will react with an amino group in the protein molecule to form an amidine.

Aplicaciones Científicas De Investigación

Dimethyl Fumarate in Eye Pathologies

Dimethyl Fumarate (DMF) is recognized for its immuno-modulatory, anti-inflammatory, and antioxidant properties, making it a potential therapeutic agent for various eye pathologies, including Age-related Macular Degeneration (AMD). Its action as an Nrf2 activator through Keap1 protein inhibition suggests broad therapeutic applications beyond its current use in treating psoriasis and multiple sclerosis. The potential for DMF in ophthalmological diseases is supported by in vitro and in vivo evidence, and its repositioning for eye pathologies warrants further scientific and research efforts (Manai, Govoni, & Amadio, 2022).

Dimethyl Sulfoxide (DMSO) in Medical Treatment

DMSO is widely used in medical treatment, particularly for cryopreservation of stem cells, treatment of interstitial cystitis, and as a carrier for various drugs. While many adverse reactions have been associated with DMSO use, most are transient and mild, with gastrointestinal and skin reactions being the most common. The occurrence of adverse reactions is dose-dependent, suggesting that DMSO can be safe for use in small doses. This systematic review highlights the need for careful consideration of DMSO dosage to minimize adverse reactions (Madsen, Hilscher, Zetner, & Rosenberg, 2018).

Dimethyl Ether as an Alternative Fuel

Research on Dimethyl Ether (DME) focuses on its application as an attractive alternative fuel for compression ignition engines, considering environmental conservation and energy security. DME exhibits low emissions of NOx, HC, CO, and particularly low PM emissions due to its molecular structure. It also has superior atomization and vaporization characteristics compared to conventional diesel. However, the use of DME in diesel engines requires modifications to fuel injection systems and other engine components to address its low lubricity and the methods needed to reduce NOx emissions (Park & Lee, 2014).

Propiedades

Número CAS |

29878-26-0 |

|---|---|

Nombre del producto |

Dimethyl suberimidate |

Fórmula molecular |

C10H20N2O2 |

Peso molecular |

200.28 g/mol |

Nombre IUPAC |

dimethyl octanediimidate |

InChI |

InChI=1S/C10H20N2O2/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h11-12H,3-8H2,1-2H3 |

Clave InChI |

FRTGEIHSCHXMTI-UHFFFAOYSA-N |

SMILES |

COC(=N)CCCCCCC(=N)OC |

SMILES canónico |

COC(=N)CCCCCCC(=N)OC |

Otros números CAS |

34490-86-3 |

Pictogramas |

Irritant |

Sinónimos |

Bismethyl Suberimidate Dimethyl Suberimidate Dimethylsuberimidate Suberimidate, Bismethyl Suberimidate, Dimethyl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Hydroxyphenyl)methyl]propanedinitrile](/img/structure/B1204220.png)

![6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine](/img/structure/B1204228.png)

![2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane](/img/structure/B1204232.png)

![2,12-Dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one](/img/structure/B1204234.png)

![1-[(2,3-Dihydro-5-benzofuranyl)methyl]-4-thiazol-2-ylpiperazine](/img/structure/B1204243.png)